

An In-Depth Technical Guide to 1-(4-bromophenyl)pyridin-2(1H)-one

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Compound of Interest

Compound Name: 1-(4-bromophenyl)pyridin-2(1H)-one

Cat. No.: B2370947

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-bromophenyl)pyridin-2(1H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and explores its physicochemical properties. A key focus is placed on its synthetic methodologies, particularly leveraging its versatile bromophenyl moiety for further chemical transformations. Furthermore, this guide delves into the known biological activities of the broader pyridin-2(1H)-one class of compounds, highlighting their potential as therapeutic agents. Experimental protocols and data are presented to offer practical insights for researchers in the field.

Chemical Identity and Structure

1-(4-bromophenyl)pyridin-2(1H)-one is a derivative of pyridin-2(1H)-one, featuring a 4-bromophenyl group attached to the nitrogen atom.

CAS Number: 1845694-31-6

Chemical Structure:



Chemical structure of 1-(4-bromophenyl)pyridin-2(1H)-one

Figure 1: Chemical structure of **1-(4-bromophenyl)pyridin-2(1H)-one**.

Molecular Formula: C₁₁H₈BrNO

IUPAC Name: **1-(4-bromophenyl)pyridin-2(1H)-one**

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for **1-(4-bromophenyl)pyridin-2(1H)-one** is provided in the table below.

Property	Value
Molecular Weight	250.09 g/mol
Physical Form	Solid
Purity	Typically ≥95%
Storage Temperature	Room Temperature (sealed in dry conditions)
InChI Key	XGVIXGUOBJCSMK-UHFFFAOYSA-N
Hazard Pictograms	GHS07 (Harmful)
Hazard Statements	H302 (Harmful if swallowed)
Precautionary Statements	P264, P270, P301+P312+P330, P501

Data sourced from commercial suppliers.

Synthesis and Experimental Protocols

The synthesis of **1-(4-bromophenyl)pyridin-2(1H)-one** and its derivatives often involves the formation of the N-aryl bond to the pyridinone scaffold. The presence of the bromine atom on the phenyl ring makes this compound a valuable intermediate for further functionalization via cross-coupling reactions.^[1]

General Synthetic Strategies for N-Aryl Pyridin-2(1H)-ones

Several general methods are employed for the synthesis of N-arylated pyridin-2(1H)-ones:

- Cyclization of dicarbonyl compounds with primary amines: This is a fundamental approach to constructing the pyridinone ring.^[1]
- Modification of existing pyridine rings: This involves chemical transformation of a pre-formed pyridine scaffold.^[1]
- Palladium-catalyzed cross-coupling reactions: Modern synthetic methods like the Buchwald-Hartwig amination provide efficient routes to form the C-N bond between an aryl halide and the pyridinone nitrogen.^[2]
- Nucleophilic Aromatic Substitution (S_NAr): This pathway can also be utilized for the N-arylation of pyridinones.^[1]

Representative Experimental Protocol: Synthesis of a 1-Aryl-Pyridin-2(1H)-one Derivative

While a specific, detailed protocol for the direct synthesis of **1-(4-bromophenyl)pyridin-2(1H)-one** is not readily available in the searched literature, the following is a representative procedure for the synthesis of a related N-aryl pyridinone derivative, which can be adapted by skilled chemists. This protocol describes a Buchwald-Hartwig type C-N coupling reaction.^[2]

Reaction: Coupling of a brominated pyridine derivative with an aniline.

Reagents and Materials:

- Brominated pyridin-2(1H)-one precursor
- 4-Bromoaniline
- Pd(OAc)₂ (Palladium(II) acetate)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cs₂CO₃ (Cesium carbonate)
- Anhydrous dioxane

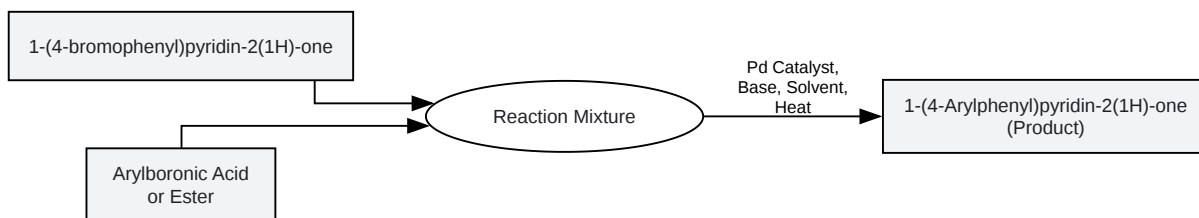
Procedure:

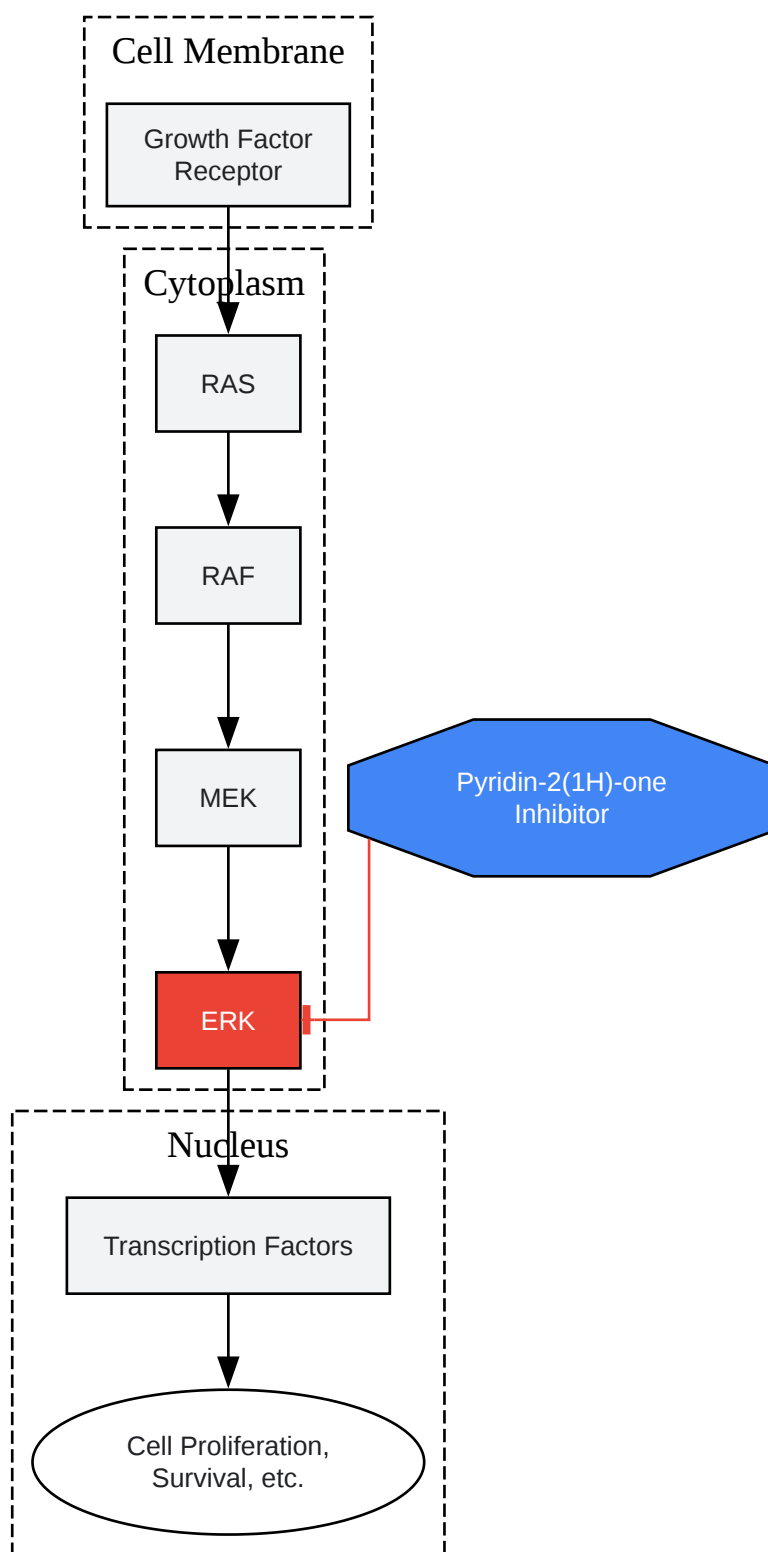
- To a reaction vessel, add the brominated pyridin-2(1H)-one precursor, 4-bromoaniline (1.1 equivalents), Cs_2CO_3 (2.0 equivalents), $\text{Pd}(\text{OAc})_2$ (0.05 equivalents), and Xantphos (0.1 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add anhydrous dioxane via syringe.
- Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **1-(4-bromophenyl)pyridin-2(1H)-one**.

Functionalization via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of **1-(4-bromophenyl)pyridin-2(1H)-one** serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling.^[1] This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Illustrative Suzuki-Miyaura Coupling Workflow:





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References

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